
1,1-Difluoropropane
描述
1,1-Difluoropropane is an organofluorine compound with the molecular formula C₃H₆F₂. It is a colorless gas that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both research and industrial settings .
作用机制
Target of Action
1,1-Difluoropropane is a derivative of cyclopropane . The primary targets of this compound are organic molecules that it can functionalize due to its fluorine substituents . These targets play a crucial role in various fields such as medicine, agriculture, and materials sciences .
Mode of Action
The mode of action of this compound involves the interaction of its fluorine substituents with its targets. The fluorine substituents play a significant role in both ring-forming and ring-opening reactions . The carbon atom 1 of the 1,1-difluorocyclopropane system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis and transformations of cyclopropane derivatives . These pathways are significant because cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances, such as antibiotics, anticancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides .
Pharmacokinetics
The physicochemical properties of the parent molecules can be profoundly modified by the fluorine substituents, which can affect the charge distribution, electrostatic surface, and solubility of chemical entities . This could potentially influence the ADME properties and bioavailability of this compound.
Result of Action
The result of this compound’s action is the formation of biologically active substances and functional materials . It also serves as a precursor to other fluorine-containing compounds . The incorporation of a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Difluoropropane can be synthesized through the fluorination of propane derivatives. One common method involves the reaction of 1,1,1,3-tetrachloropropane with antimony trifluoride in the presence of a Lewis acid catalyst such as niobium pentachloride, tantalum pentachloride, or antimony pentachloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the reactive fluorine gas and ensure the safety of the operation. The industrial production methods are designed to maximize efficiency and minimize environmental impact .
化学反应分析
Types of Reactions: 1,1-Difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 1,1-Difluoropropene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Elimination Reactions: These reactions typically require a base, such as potassium hydroxide, and elevated temperatures.
Major Products:
Substitution Reactions: Products include various halogenated propanes.
Elimination Reactions: Major products include 1,1-Difluoropropene.
科学研究应用
1,1-Difluoropropane has several applications in scientific research:
相似化合物的比较
1,1-Difluoroethane: Another organofluorine compound with similar properties but a different molecular structure.
1,1-Difluoropropene: A related compound that differs by having a double bond between carbon atoms.
1,1-Difluorocyclopropane: A cyclic compound with similar fluorine substitution.
Uniqueness: 1,1-Difluoropropane is unique due to its linear structure and specific reactivity patterns. Unlike its cyclic or unsaturated counterparts, it offers distinct advantages in certain chemical reactions and industrial applications .
属性
IUPAC Name |
1,1-difluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c1-2-3(4)5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJAKAQLCQKBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962844 | |
| Record name | 1,1-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-61-5 | |
| Record name | 1,1-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key spectroscopic data for 1,1-difluoropropane?
A1: this compound (C3H6F2) has a molecular weight of 78.08 g/mol [, , ]. Spectroscopic studies, including infrared and Raman spectroscopy, have been conducted to analyze its conformational stability and barriers to internal rotation []. Additionally, its microwave spectrum has been studied to determine its r0 structure and further investigate internal rotation barriers [].
Q2: How does the chemical activation of this compound influence its decomposition?
A2: Research shows that chemically activated this compound primarily decomposes through the elimination of hydrogen fluoride [, ]. The rate of this elimination is influenced by both temperature and pressure, with higher temperatures favoring decomposition. The activation energy for this hydrogen fluoride elimination reaction is estimated to be between 48 and 49 kcal/mol [].
Q3: Are there any known azeotropic mixtures involving this compound? What is their significance?
A3: Yes, this compound forms azeotropic or near-azeotropic mixtures with hydrogen fluoride []. These mixtures are particularly important in the production of other fluorinated hydrocarbons, specifically HFC-245fa (1,1,1,3,3-pentafluoropropane) and HCFO-1233zd (trans-1-chloro-3,3,3-trifluoropropene) [].
Q4: Have there been any computational studies on this compound and what insights have they provided?
A4: Ab initio calculations have been employed to determine various thermodynamic properties of this compound, including its enthalpy of formation (ΔHf°298), entropy (S°298), and heat capacity (Cp(T)) []. These calculations provide valuable insights into the molecule's stability and behavior under different conditions.
Q5: How does this compound compare to other fluorinated propanes in terms of thermodynamic properties?
A5: Computational studies have enabled the comparison of this compound's thermodynamic properties with other fluorinated propanes. For example, the calculated enthalpy of formation (ΔHf°298) for this compound is -123.66 kcal/mol, which can be compared to other isomers like 1,2-difluoropropane (-109.75 kcal/mol) and progressively fluorinated propanes to understand the impact of fluorine substitution on molecular stability [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





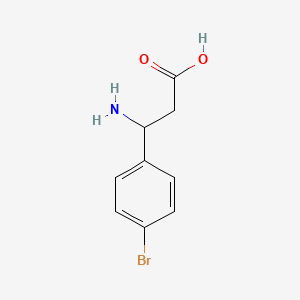
![4-[(4,6-Dimethoxypyrimidin-2-yl)methylthio]benzamine](/img/structure/B3041871.png)
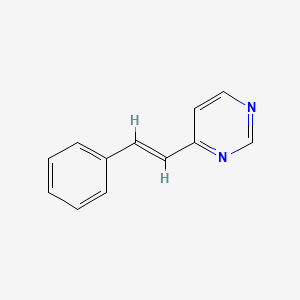
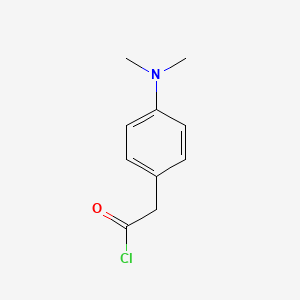
![4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline](/img/structure/B3041875.png)
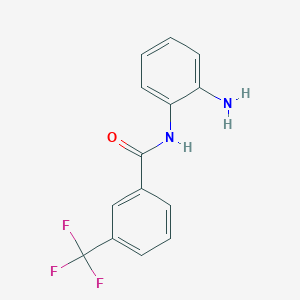
![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
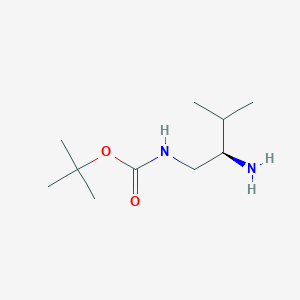
![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)
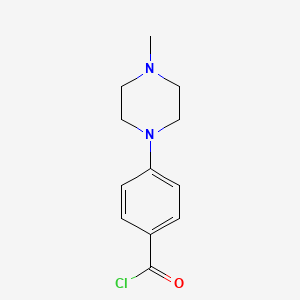
![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)
